3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide
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Overview
Description
3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide is an organic compound with the molecular formula C₁₇H₁₂N₄O₅. It is a derivative of benzamide, featuring a quinoline ring substituted with methyl and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide typically involves multi-step organic reactions. One common method is the nitration of 4-methyl-N-quinolin-6-yl-benzamide, followed by purification and characterization. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Reduction: The major product would be 4-Methyl-3,5-diamino-N-quinolin-6-yl-benzamide.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-quinolin-8-yl-benzamide: Similar structure but with a methoxy group instead of nitro groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Features a quinazoline ring and different substituents.
Uniqueness
3,5-bisnitro-4-methyl-N-(6-quinolinyl)benzamide is unique due to its combination of nitro groups and a quinoline ring, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and biological activity .
Properties
Molecular Formula |
C17H12N4O5 |
---|---|
Molecular Weight |
352.3g/mol |
IUPAC Name |
4-methyl-3,5-dinitro-N-quinolin-6-ylbenzamide |
InChI |
InChI=1S/C17H12N4O5/c1-10-15(20(23)24)8-12(9-16(10)21(25)26)17(22)19-13-4-5-14-11(7-13)3-2-6-18-14/h2-9H,1H3,(H,19,22) |
InChI Key |
KXXJVFMPAXUEPZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N=CC=C3)[N+](=O)[O-] |
solubility |
0.5 [ug/mL] |
Origin of Product |
United States |
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